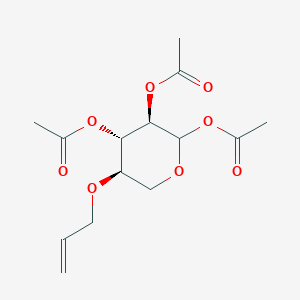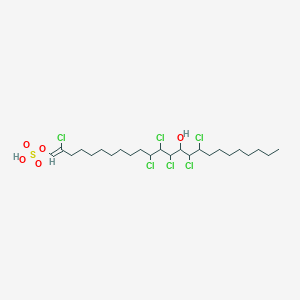
4-O-Allylxylopyranose triacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-O-Allylxylopyranose triacetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a derivative of xylopyranose, a type of sugar molecule, and has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of 4-O-Allylxylopyranose triacetate is not fully understood. However, it is believed to interact with biological molecules, including proteins and enzymes, through hydrogen bonding and other interactions. This interaction can lead to changes in the activity of these molecules, which can have a variety of effects on cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on its interaction with biological molecules. It has been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory conditions. It has also been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-O-Allylxylopyranose triacetate in lab experiments include its stability, solubility, and ability to interact with biological molecules. However, its synthesis can be challenging, and it may not be readily available for use in some experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are many future directions for the study of 4-O-Allylxylopyranose triacetate. One area of research is the development of new drugs and therapeutics based on its structure and interactions with biological molecules. Additionally, the synthesis method can be optimized further to increase the yield and purity of the product. The mechanism of action of this compound can also be studied in more detail to better understand its effects on cellular processes. Finally, its potential applications in other fields, such as materials science and nanotechnology, can be explored.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method has been optimized, and it has been studied extensively for its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand its potential and to develop new applications based on its structure and interactions with biological molecules.
Synthesemethoden
The synthesis of 4-O-Allylxylopyranose triacetate involves the reaction of xylopyranose with allyl alcohol and acetic anhydride. This reaction results in the formation of the triacetate derivative of xylopyranose. The synthesis method has been optimized by researchers to increase the yield and purity of the product.
Wissenschaftliche Forschungsanwendungen
4-O-Allylxylopyranose triacetate has been studied extensively for its potential applications in various fields. It has been used as a building block for the synthesis of other compounds, including glycoconjugates and glycosides. It has also been used in the development of new drugs and therapeutics due to its ability to interact with biological molecules.
Eigenschaften
CAS-Nummer |
140222-17-9 |
|---|---|
Molekularformel |
C6H14N2O |
Molekulargewicht |
316.3 g/mol |
IUPAC-Name |
[(3R,4S,5R)-2,3-diacetyloxy-5-prop-2-enoxyoxan-4-yl] acetate |
InChI |
InChI=1S/C14H20O8/c1-5-6-18-11-7-19-14(22-10(4)17)13(21-9(3)16)12(11)20-8(2)15/h5,11-14H,1,6-7H2,2-4H3/t11-,12+,13-,14?/m1/s1 |
InChI-Schlüssel |
IWTRNBRXGUIOPT-RBKKPWLPSA-N |
Isomerische SMILES |
CC(=O)O[C@H]1[C@@H](COC([C@@H]1OC(=O)C)OC(=O)C)OCC=C |
SMILES |
CC(=O)OC1C(COC(C1OC(=O)C)OC(=O)C)OCC=C |
Kanonische SMILES |
CC(=O)OC1C(COC(C1OC(=O)C)OC(=O)C)OCC=C |
Synonyme |
4-O-allyl-D-xylopyranose 4-O-allylxylopyranose 4-O-allylxylopyranose triacetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-(4-ethyl-1-piperazinyl)-3-{[(4-isopropylphenoxy)acetyl]amino}benzoate](/img/structure/B235530.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-1-phenylcyclopentanecarboxamide](/img/structure/B235533.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-methylpropanamide](/img/structure/B235540.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2,2-dimethylpropanamide](/img/structure/B235544.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B235559.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B235561.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-methylbenzenesulfonamide](/img/structure/B235566.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,4,5-trimethoxybenzamide](/img/structure/B235578.png)
![5-Acetamido-2-[[6-[5-acetamido-6-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B235582.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B235589.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-methoxybenzamide](/img/structure/B235591.png)
